JNJ-37822681 is a novel compound identified as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine. It is classified as a highly selective dopamine D2 receptor antagonist, characterized by a rapid dissociation rate from the receptor. This compound has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly schizophrenia and bipolar disorder. The research surrounding JNJ-37822681 emphasizes its unique pharmacological properties and its role in understanding dopamine receptor dynamics in various biological contexts .
The synthesis of JNJ-37822681 involves several key steps:
JNJ-37822681 undergoes various chemical reactions that are significant for its functionality:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction . These reactions allow for the exploration of derivative compounds that may enhance therapeutic efficacy or reduce side effects.
JNJ-37822681 functions primarily as a dopamine D2 receptor antagonist. Its mechanism involves binding to the D2 receptor, which plays a crucial role in regulating neurotransmitter release in the brain. By antagonizing this receptor, JNJ-37822681 can modulate dopaminergic signaling pathways, which is particularly relevant in conditions characterized by dopaminergic dysregulation, such as schizophrenia .
Studies have shown that JNJ-37822681 exhibits rapid dissociation from the D2 receptor, which may confer advantages in minimizing side effects associated with prolonged receptor occupancy . This unique kinetic profile allows for more dynamic modulation of dopaminergic activity compared to traditional antipsychotics.
The chemical stability and reactivity of JNJ-37822681 are critical for its application in research and potential therapeutic settings. Its ability to undergo oxidation and reduction reactions allows researchers to explore various derivatives that might enhance its pharmacological profile .
JNJ-37822681 has several significant applications in scientific research:
JNJ-37822681 (N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine) is a dopamine D₂ receptor antagonist characterized by exceptional target specificity. Radioligand binding assays reveal a moderate affinity for the human D₂ receptor (Ki = 158 nM for D₂L isoforms), but critically, it exhibits >100-fold lower affinity for closely related dopamine receptors (D₁, D₃) and off-target receptors linked to adverse effects of typical antipsychotics. These include α₁-adrenergic, α₂-adrenergic, H₁ histaminic, muscarinic, and serotonin 5-HT₂A/2C receptors [1] [5] [9]. This high selectivity differentiates it from first-generation antipsychotics like haloperidol (which binds σ receptors and others) and even atypical agents like olanzapine or clozapine, which exhibit significant muscarinic or histaminic activity [1] [10].
The compound’s binding locus resides within the orthosteric site of the D₂ receptor, competitively inhibiting dopamine binding. Its piperidine-pyridazine structure optimizes interactions with key transmembrane helices (TM3, TM5, TM6) of the receptor, contributing to its specificity profile. Functional assays (e.g., inhibition of dopamine-stimulated [³⁵S]GTPγS binding) confirm its pure antagonist profile without intrinsic activity [1].
Table 1: Receptor Binding Affinity (Ki) Profile of JNJ-37822681
Receptor | Ki (nM) | Selectivity Ratio (vs. D₂) | Functional Implication |
---|---|---|---|
Dopamine D₂ | 158 | 1 (Reference) | Primary target for antipsychotic efficacy |
Dopamine D₁ | >10,000 | >63 | Avoids cognitive/motoric side effects |
Dopamine D₃ | >10,000 | >63 | Minimizes reward pathway disruption |
5-HT₂A | >10,000 | >63 | Reduces hallucinogenic/autonomic risks |
5-HT₂C | >10,000 | >63 | Lowers metabolic side effect potential |
H₁ Histamine | >10,000 | >63 | Avoids sedation/weight gain |
Muscarinic M₁ | >10,000 | >63 | Prevents anticholinergic effects |
α₁-Adrenergic | >10,000 | >63 | Mitigates orthostatic hypotension risk |
The defining pharmacological characteristic of JNJ-37822681 is its rapid dissociation kinetics from the D₂ receptor. In vitro off-rate (kₒff) measurements using [³H]spiperone displacement assays demonstrate a dissociation half-life (t₁/₂) of approximately 5.8 minutes – significantly faster than haloperidol (t₁/₂ ~32 minutes) and even atypical agents like olanzapine (t₁/₂ ~15 minutes) [1] [6]. The dissociation constant (Kd) derived from kinetic rates (kₒff/kon) aligns with equilibrium Ki values, confirming that affinity differences among antipsychotics are predominantly governed by kₒff variations rather than association rates (kon) [6].
This fast-dissociating property confers critical functional advantages in the synaptic environment:
Table 2: Kinetic Parameters of JNJ-37822681 vs. Selected Antipsychotics
Compound | kₒff (min⁻¹) | Dissociation t₁/₂ (min) | Kd or Ki (nM) | Clinical Kinetic Implication |
---|---|---|---|---|
JNJ-37822681 | ~0.12 | ~5.8 | 158 | Allows rapid dopamine access; Lower EPS/prolactin risk |
Aripiprazole | ~0.04 | ~17.3 | 1.64 (D₂) | Partial agonism complicates kinetics |
Olanzapine | ~0.046 | ~15.0 | 31 (D₂) | Moderate dissociation speed |
Quetiapine | ~0.2 | ~3.5 | 180 (D₂) | Very fast dissociation; Lowest EPS risk |
Risperidone | ~0.011 | ~63.0 | 3.3 (D₂) | Slow dissociation; High EPS/prolactin risk |
Haloperidol | ~0.022 | ~31.5 | 1.1 (D₂) | Very slow dissociation; High EPS risk |
JNJ-37822681 occupies a distinct niche within the antipsychotic spectrum due to its moderate D₂ affinity coupled with fast kinetics. Traditional antipsychotics exhibit a wide affinity range: high-affinity agents (haloperidol Ki ~1.1 nM; risperidone Ki ~3.3 nM) achieve therapeutic D₂ occupancy (65-80%) at very low doses but frequently exceed the 80% threshold linked to EPS due to steep dose-occupancy curves and slow dissociation [4] [10]. Low-affinity agents (quetiapine Ki ~180 nM) require high doses for efficacy but have wider therapeutic windows due to rapid dissociation [4] [6]. JNJ-37822681 (Ki ~158 nM) shares this kinetic advantage but achieves superior receptor specificity compared to quetiapine or clozapine [1] [5].
Positron emission tomography (PET) occupancy studies with [¹¹C]raclopride in humans reveal JNJ-37822681’s favorable profile:
Notably, its fast dissociation distinguishes it from partial agonists (e.g., aripiprazole, brexpiprazole). While partial agonists also exhibit lower EPS liability, their intrinsic activity can limit efficacy in severe psychosis. JNJ-37822681’s pure antagonism with fast kₒff offers an alternative mechanism for minimizing side effects without sacrificing efficacy, as demonstrated by significant PANSS reductions vs. placebo in clinical trials [7].
Table 3: Comparative D₂ Receptor Pharmacology of Antipsychotics
Compound | D₂ Ki (nM) | Dissociation Rate (Relative to JNJ) | Therapeutic D₂ Occupancy (%) | Specificity vs. Off-Targets | Primary Kinetic Advantage |
---|---|---|---|---|---|
JNJ-37822681 | 158 | 1.0 (Reference: Fast) | 65-75 (10 mg bid) | Exceptionally High | Fast dissociation enables dopamine surge access |
Haloperidol | 1.1 | ~0.18 (Slow) | 70-89 (2-10 mg/day) | Low | High potency but narrow window |
Risperidone | 3.3 | ~0.09 (Very Slow) | 65-80 (4-6 mg/day) | Moderate | Dosing critical to avoid >80% occupancy |
Olanzapine | 31 | ~0.38 (Moderate) | 60-80 (10-20 mg/day) | Moderate (H₁/M₁ binding) | Broader margin than high-affinity drugs |
Quetiapine | 180 | ~1.67 (Very Fast) | 50-70 (300-750 mg/day) | Low (H₁/α₁ binding) | Extremely low EPS risk at any dose |
Aripiprazole | 1.64 | ~0.33 (Moderate-Slow) | 70-90 (10-30 mg/day) | Moderate (5-HT interactions) | Partial agonism reduces net blockade |
Clozapine | 125 | ~0.8 (Fast) | 40-60 (300-450 mg/day) | Low (Broad off-target binding) | Fast kinetics contribute to low EPS |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9